BenchChemオンラインストアへようこそ!

5-(Difluoromethyl)-1,2,4-oxadiazole-3-carboxylic acid

Medicinal Chemistry Bioisosterism Fluorine Chemistry

5-(Difluoromethyl)-1,2,4-oxadiazole-3-carboxylic acid (CAS 1565972-87-3; molecular formula C₄H₂F₂N₂O₃; molecular weight 164.07 g/mol) is a heterocyclic compound combining a 1,2,4-oxadiazole ring, a carboxylic acid functional group at the 3-position, and a difluoromethyl (–CHF₂) substituent at the 5-position. The 1,2,4-oxadiazole motif is widely recognized as a hydrolytically stable bioisostere of ester and amide functionalities, resisting enzymatic degradation by proteases and esterases.

Molecular Formula C4H2F2N2O3
Molecular Weight 164.07 g/mol
Cat. No. B13079246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Difluoromethyl)-1,2,4-oxadiazole-3-carboxylic acid
Molecular FormulaC4H2F2N2O3
Molecular Weight164.07 g/mol
Structural Identifiers
SMILESC1(=NC(=NO1)C(=O)O)C(F)F
InChIInChI=1S/C4H2F2N2O3/c5-1(6)3-7-2(4(9)10)8-11-3/h1H,(H,9,10)
InChIKeyGFNNYTMBYFRHRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Difluoromethyl)-1,2,4-oxadiazole-3-carboxylic acid: A Fluorinated Heterocyclic Building Block for Medicinal Chemistry and Agrochemical Research [1]


5-(Difluoromethyl)-1,2,4-oxadiazole-3-carboxylic acid (CAS 1565972-87-3; molecular formula C₄H₂F₂N₂O₃; molecular weight 164.07 g/mol) is a heterocyclic compound combining a 1,2,4-oxadiazole ring, a carboxylic acid functional group at the 3-position, and a difluoromethyl (–CHF₂) substituent at the 5-position [1]. The 1,2,4-oxadiazole motif is widely recognized as a hydrolytically stable bioisostere of ester and amide functionalities, resisting enzymatic degradation by proteases and esterases [2]. The –CHF₂ group imparts unique properties compared to other fluorinated or non-fluorinated substituents because it functions as a lipophilic hydrogen bond donor, a feature absent in the purely hydrophobic –CF₃ group [3]. These structural attributes position the compound as a versatile intermediate for synthesizing bioactive molecules, particularly in programs where modulating hydrogen bonding capacity, lipophilicity, and metabolic stability is strategically critical [2].

Why 5-(Difluoromethyl)-1,2,4-oxadiazole-3-carboxylic acid Cannot Be Directly Substituted with Trifluoromethyl or Non-Fluorinated Oxadiazole Analogs [1]


The 5-(difluoromethyl)-1,2,4-oxadiazole-3-carboxylic acid scaffold cannot be casually interchanged with its 5-(trifluoromethyl)-, 5-methyl-, or regioisomeric analogs because the –CHF₂ group introduces a fundamentally different pharmacophore profile compared to –CF₃, –CH₃, or alternative oxadiazole ring orientations. The –CHF₂ group acts as a lipophilic hydrogen bond donor, mimicking hydroxyl, thiol, or amine groups, whereas the –CF₃ group is purely hydrophobic and cannot engage in analogous hydrogen bonding interactions [1]. This difference directly impacts target binding affinity, selectivity, and physicochemical properties such as lipophilicity (LogP) and aqueous solubility. Furthermore, the 1,2,4-oxadiazole ring itself has unique bioisosteric properties relative to the 1,2,5- or 1,3,4-regioisomers, particularly as a stable replacement for ester and amide groups [2]. Thus, replacing the –CHF₂ group or changing the oxadiazole regioisomer can profoundly alter the biological activity, metabolic stability, and pharmacokinetic profile of the final compound, making generic substitution scientifically unsound without rigorous comparative evaluation [2].

Quantitative Differential Evidence for 5-(Difluoromethyl)-1,2,4-oxadiazole-3-carboxylic acid Versus Key Analogs


Hydrogen Bond Donor Capacity: –CHF₂ Endows a Lipophilic H-Bond Donor Function Absent in –CF₃ Analogs [1]

The difluoromethyl (–CHF₂) group is classified as a lipophilic hydrogen bond donor, a property that the trifluoromethyl (–CF₃) group completely lacks. In a systematic analysis, the –CHF₂ group exhibited hydrogen bond donor strength comparable to thiophenol, aniline, and amine groups, while the –CF₃ group is incapable of donating hydrogen bonds [1]. This functional difference means that 5-(difluoromethyl)-1,2,4-oxadiazole-3-carboxylic acid can engage in specific hydrogen bonding interactions with biological targets that its 5-(trifluoromethyl) counterpart cannot, potentially leading to superior binding affinity and selectivity in targets where such interactions are favorable [1].

Medicinal Chemistry Bioisosterism Fluorine Chemistry

Computed Lipophilicity: 5-(Difluoromethyl)-1,2,4-oxadiazole-3-carboxylic acid Has a Moderate LogP of 0.7, Distinct from Heavier Fluorinated or Non-Fluorinated Analogs [1]

The computed partition coefficient (XLogP3-AA) for 5-(difluoromethyl)-1,2,4-oxadiazole-3-carboxylic acid is 0.7, indicating moderate lipophilicity [1]. While direct experimentally measured LogP data for the exact 5-(trifluoromethyl) analog are not publicly available, literature data from structurally related fluoroalkyl cyclobutane building blocks show that replacement of –CHF₂ with –CF₃ consistently increases LogP by approximately 0.5–1.0 units due to the greater hydrophobicity of the –CF₃ group [2]. Similarly, non-fluorinated 5-methyl analogs are expected to have lower LogP values. The 0.7 LogP of the target compound represents a balanced lipophilicity profile suitable for both oral bioavailability and aqueous solubility, whereas more lipophilic –CF₃ analogs may suffer from poor solubility and higher metabolic clearance [2].

Physicochemical Properties Lipophilicity Drug-likeness

Scaffold Bioisosteric Stability: 1,2,4-Oxadiazole Ring Is Hydrolytically Resistant Compared to Ester and Amide Functionalities [1]

The 1,2,4-oxadiazole ring is widely utilized as a hydrolytically stable bioisostere for ester and amide groups because it maintains similar spatial geometry while resisting enzymatic hydrolysis by proteases and esterases [1]. In contrast, classical ester groups undergo rapid hydrolysis in vivo (half-life often <1 hour in plasma) and amides, while more stable, can still be cleaved by ubiquitous peptidases. The 1,2,4-oxadiazole ring provides metabolic stability comparable to amide bonds but without the susceptibility to enzymatic cleavage, extending the effective half-life of compounds in biological systems [1]. This property is independent of the 5-substituent, making the 1,2,4-oxadiazole-3-carboxylic acid scaffold universally more stable than corresponding esters, while the –CHF₂ group adds additional metabolic stability at the 5-position compared to oxidatively labile substituents.

Scaffold Stability Bioisosterism Metabolic Stability

Regioisomeric Specificity: 1,2,4-Oxadiazole Orientation Defines Bioisosteric Behavior Distinct from 1,2,5-Oxadiazole [1]

The 1,2,4-oxadiazole regioisomer is the scaffold of choice for ester and amide bioisosterism due to the specific arrangement of nitrogen and oxygen atoms in the five-membered ring, which closely mimics the geometry and electronic distribution of the ester/amide functional group [1]. By contrast, the 1,2,5-oxadiazole regioisomer (e.g., 4-(difluoromethyl)-1,2,5-oxadiazole-3-carboxylic acid, CAS 2452465-16-4, also commercially available) presents a different spatial orientation of the ring heteroatoms, which alters the vector of the carboxylic acid and the difluoromethyl substituent relative to the target binding site [1]. This regioisomeric difference cannot be compensated for by simple substitution; the 1,2,4-oxadiazole and 1,2,5-oxadiazole scaffolds lead to distinct pharmacophoric geometries, directly impacting molecular recognition and biological activity.

Regioisomerism Bioisosterism Medicinal Chemistry

Ideal Procurement Scenarios for 5-(Difluoromethyl)-1,2,4-oxadiazole-3-carboxylic acid Based on Differential Evidence [1]


Synthesis of HDAC6-Selective Inhibitors or Other Epigenetic Chemical Probes

In programs targeting histone deacetylase 6 (HDAC6) or related epigenetic enzymes, the –CHF₂ group serves as a critical hydrogen bond donor and metabolic stabilizer, while the 1,2,4-oxadiazole-3-carboxylic acid provides a stable anchoring point for amide bond formation. The moderate LogP of 0.7 for this building block aids in maintaining drug-likeness of the final conjugate, offering an optimal balance between permeability and solubility compared to –CF₃ or –CH₃ analogs [1]. Related 2-(difluoromethyl)-1,3,4-oxadiazole derivatives have achieved nanomolar HDAC6 inhibition with >10⁴-fold selectivity over other HDAC isoforms [2], supporting the potential of difluoromethyl-oxadiazole motifs in selective epigenetic targeting.

Agrochemical Discovery: Design of Fungicidal or Herbicidal Oxadiazole Derivatives

The difluoromethyl group is prevalent in modern agrochemicals (e.g., fungicides) due to enhanced metabolic stability and lipophilic hydrogen bond donor capacity, which can improve target binding and environmental persistence [1]. The carboxylic acid functionality at the 3-position allows convenient derivatization into amides or esters containing various agronomically relevant moieties. Patents from Syngenta extensively describe microbiocidal oxadiazole derivatives incorporating difluoromethyl substituents as core active ingredients [3], indicating industrial validation of this scaffold in crop protection research.

Kinase or Protease Inhibitor Programs Requiring Hydrolytically Stable Ester/Amide Bioisosteres

When an enzyme inhibitor lead series contains a metabolically labile ester or amide group, replacing that group with the 1,2,4-oxadiazole ring (derived from this building block) is a validated strategy to enhance plasma stability [4]. The 3-carboxylic acid handle directly allows conversion to the desired 3-substituted oxadiazole, while the 5-CHF₂ group provides additional hydrogen bonding capability not available from –CF₃ analogs. This approach has been successfully applied in FLAP (5-lipoxygenase activating protein) inhibitor optimization, where oxadiazole-based series demonstrated improved functional activity and reduced hERG inhibition compared to earlier chemotypes .

Design of Positively Modulating or Selective Receptor Ligands via CHF₂-Hydrogen Bonding Engagement

For G-protein coupled receptors (GPCRs) or nuclear receptors where subtle modulation of hydrogen bonding interactions can shift functional selectivity or potency, the –CHF₂ group on the oxadiazole ring provides a tunable lipophilic hydrogen bond donor [1]. Unlike the –CF₃ group, which solely increases hydrophobicity, the –CHF₂ moiety may be utilized to selectively engage specific backbone carbonyl or side-chain hydroxyl groups in the receptor binding pocket. This property is particularly valuable in programs where achieving biased agonism or subtype-selective antagonism is the primary lead optimization objective [3].

Quote Request

Request a Quote for 5-(Difluoromethyl)-1,2,4-oxadiazole-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.